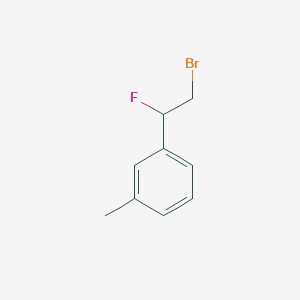
1-(2-Bromo-1-fluoroethyl)-3-methylbenzene
Descripción general
Descripción
1-(2-Bromo-1-fluoroethyl)-3-methylbenzene is a useful research compound. Its molecular formula is C9H10BrF and its molecular weight is 217.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Bromo-1-fluoroethyl)-3-methylbenzene, also known as a bromo-fluoroalkyl derivative of toluene, has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article examines the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H10BrF
- Molecular Weight : 221.08 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both bromine and fluorine atoms enhances its lipophilicity and potential for membrane permeability, facilitating its interaction with cellular components.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Studies have suggested that certain halogenated aromatic compounds can induce apoptosis in cancer cells. In vitro assays have demonstrated that this compound may inhibit cell proliferation in specific cancer cell lines, although detailed studies are still required to elucidate the exact pathways involved.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Antibacterial Activity :
- Anticancer Activity :
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
1-(2-bromo-1-fluoroethyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKZNHQOKJUFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















